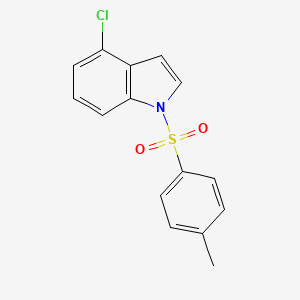
5-(Thiophen-2-yl)nicotinaldehyde
Vue d'ensemble
Description
5-(Thiophen-2-yl)nicotinaldehyde is a chemical compound with the molecular formula C10H7NOS and a molecular weight of 189.23 . It is used in scientific research and has diverse applications, ranging from drug discovery to material synthesis.
Synthesis Analysis
Thiophene derivatives, including 5-(Thiophen-2-yl)nicotinaldehyde, can be synthesized using various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach involves the heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of 5-(Thiophen-2-yl)nicotinaldehyde is derived from its molecular formula, C10H7NOS . Further analysis of its structure can be obtained using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
Thiophene derivatives, including 5-(Thiophen-2-yl)nicotinaldehyde, are involved in various chemical reactions. For instance, they can undergo condensation reactions, such as the Gewald reaction . They also participate in reactions with other compounds, leading to the formation of C–C, C–B, and C–S bonds .Physical And Chemical Properties Analysis
5-(Thiophen-2-yl)nicotinaldehyde has a molecular weight of 189.23 and is stored in a dry environment at 2-8°C . More detailed physical and chemical properties can be obtained through further experimental analysis.Applications De Recherche Scientifique
Crystal Structure and Surface Analysis
5-(Thiophen-2-yl)nicotinaldehyde derivatives have been extensively studied for their crystal structures and surface interactions. For example, Prabhuswamy et al. (2016) synthesized a related compound and analyzed its crystal structure, revealing a stabilization through hydrogen bond interactions (Prabhuswamy et al., 2016). Similarly, Sharma et al. (2016) synthesized another derivative, focusing on its crystal structure and the presence of hydrogen bonds (Sharma et al., 2016).
Synthesis and Fungicidal Activity
Wu et al. (2022) designed and synthesized N-(thiophen-2-yl) nicotinamide derivatives, demonstrating their potential as fungicides with high activity against cucumber downy mildew (Wu et al., 2022).
Corrosion Inhibition
Fouda et al. (2017) conducted studies on the inhibition of carbon steel corrosion using derivatives of 5-(Thiophen-2-yl)nicotinaldehyde, showing high efficiency in acidic media (Fouda et al., 2017).
Optoelectronic Applications
The derivatives of 5-(Thiophen-2-yl)nicotinaldehyde have shown potential in optoelectronic applications. For instance, Ramkumar and Kannan (2015) synthesized novel heterocyclic compounds with thiophene derivatives for opto-electronic applications, demonstrating their potential in emitting blue and green light (Ramkumar & Kannan, 2015).
Electrochemical Properties
Thippeswamy et al. (2021) explored the electrochemical properties of novel thiophene substituted 1,3,4-oxadiazole derivatives, suggesting their suitability for OLEDs, solar cells, and other applications (Thippeswamy et al., 2021).
Synthesis of Organic Sensitizers
Hagberg et al. (2008) engineered organic sensitizers with thiophene derivatives for dye-sensitized solar cell applications, achieving high conversion efficiency (Hagberg et al., 2008).
Luminescent Organic Materials
Radhakrishnan and Sreejalekshmi (2016) introduced thiophene-based fluorophores for the design of luminescent organic materials, exhibiting solid-state red emission and solvatochromism (Radhakrishnan & Sreejalekshmi, 2016).
Safety And Hazards
While specific safety and hazard information for 5-(Thiophen-2-yl)nicotinaldehyde is not available in the retrieved papers, it’s important to handle all chemical compounds with appropriate safety measures. For instance, some thiophene derivatives are known to cause serious eye irritation, respiratory irritation, and can be harmful if inhaled, swallowed, or in contact with skin .
Orientations Futures
Thiophene derivatives, including 5-(Thiophen-2-yl)nicotinaldehyde, have significant potential for further structural optimization . They are considered important lead compounds in the development of new drugs . Future research could focus on exploring their potential applications in medicinal chemistry and material science .
Propriétés
IUPAC Name |
5-thiophen-2-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-4-9(6-11-5-8)10-2-1-3-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPWUPSFSBCFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473085 | |
| Record name | 5-(Thiophen-2-yl)nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiophen-2-yl)nicotinaldehyde | |
CAS RN |
342601-29-0 | |
| Record name | 5-(Thiophen-2-yl)nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



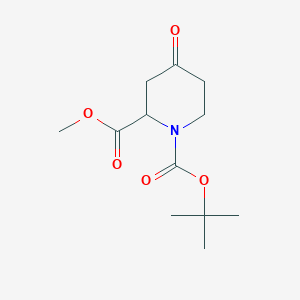
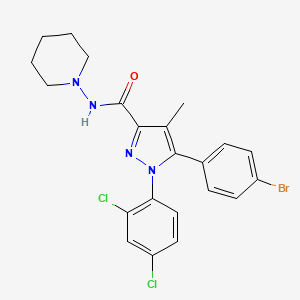

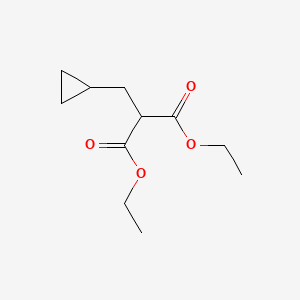

![2-Bromo-1-[4-(4-fluorophenoxy)phenyl]ethanone](/img/structure/B1365152.png)
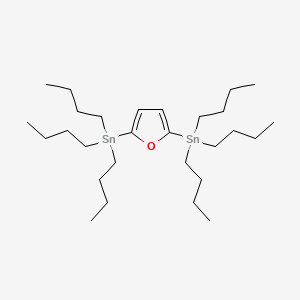

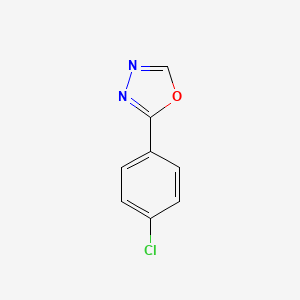

![(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1365159.png)
![5-Bromo-2-chloro-1H-benzo[D]imidazole](/img/structure/B1365162.png)
